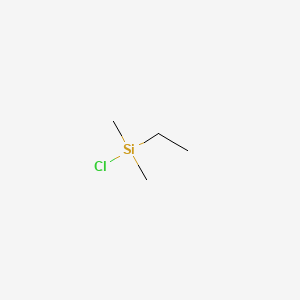

Ethyldimethylchlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyldimethylchlorosilane is an organosilicon compound with the molecular formula . It features a silicon atom bonded to two methyl groups and an ethyl group, making it a chlorosilane. This compound is typically encountered as a colorless liquid that is soluble in organic solvents but reactive with water and alcohols. Ethyldimethylchlorosilane is noted for its utility in organic synthesis, particularly as a reagent for forming silyl ethers and protecting hydroxyl groups in various

Organic Synthesis:

- Precursor for Organosilicon Materials: Chlorodimethylethylsilane can act as a starting material for the synthesis of more complex organosilicon molecules. These molecules possess unique properties and find applications in areas like silicone polymers, resins, and coatings [].

- Silylation Reactions: The reactive chlorine atom in Chlorodimethylethylsilane allows it to participate in silylation reactions. This technique is used to introduce a silicon-containing functional group onto organic molecules, modifying their chemical properties for research purposes.

Materials Science Research:

- Chemical Vapor Deposition (CVD) Precursor: Chlorodimethylethylsilane can be used as a precursor in CVD processes for depositing thin films of silicon-based materials. This technique allows researchers to create thin films with controlled properties for studying electronic devices, solar cells, and other applications [].

Organic Chemistry Research:

- Model Compound for Studying Reactivity: The relatively simple structure of Chlorodimethylethylsilane makes it a suitable model compound for studying the reactivity of organosilicon compounds. Researchers can use it to investigate reaction mechanisms and develop new synthetic methods for organosilicon chemistry [].

Organometallic Chemistry Research:

- Substitution Reactions: It reacts with alcohols to form silyl ethers, which are important intermediates in organic synthesis. For example:

- Hydrolysis: When exposed to water, it hydrolyzes to produce silanols and hydrochloric acid. The general reaction can be represented as:

These reactions highlight its role as a versatile reagent in organic chemistry, particularly for the protection of functional groups.

Ethyldimethylchlorosilane can be synthesized through several methods:

- Direct Chlorination: This method involves the chlorination of dimethylsilane using chlorine gas under controlled conditions.

- Reaction with Ethyl Chloride: Ethyl chloride can be reacted with dimethyldichlorosilane in the presence of a base (e.g., sodium hydride) to yield ethyldimethylchlorosilane.

- Grignard Reaction: Another method involves using a Grignard reagent derived from ethyl bromide and reacting it with dimethyldichlorosilane.

These synthesis routes allow for the production of ethyldimethylchlorosilane under various conditions tailored to specific laboratory or industrial needs.

Ethyldimethylchlorosilane has diverse applications, including:

- Organic Synthesis: It is widely used to protect hydroxyl groups during multi-step syntheses, facilitating selective reactions on other functional groups.

- Material Science: Employed in the modification of surfaces to enhance hydrophobic properties.

- Pharmaceuticals: Plays a role in synthesizing complex molecules, including active pharmaceutical ingredients.

Studies on the interactions of ethyldimethylchlorosilane primarily focus on its reactivity with various nucleophiles, such as alcohols and amines. These interactions are crucial for understanding its role as a protecting group and its behavior in different solvents and reaction conditions. The compound's ability to form stable silyl ethers makes it valuable in synthetic pathways where selective functionalization is required.

Ethyldimethylchlorosilane can be compared to several similar compounds within the chlorosilane family:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Trimethylsilyl Chloride | Less bulky than ethyldimethylchlorosilane; more reactive with water. | |

| Tert-Butyldimethylsilyl Chloride | More bulky; provides greater stability to silyl ethers formed. | |

| Butyldimethylchlorosilane | Similar structure; used similarly but varies in steric hindrance. |

Uniqueness of Ethyldimethylchlorosilane

Ethyldimethylchlorosilane stands out due to its balanced steric hindrance, which allows it to effectively form stable silyl ethers while still being reactive enough for various organic transformations. Its unique combination of reactivity and stability makes it an essential tool in synthetic organic chemistry, particularly when compared to more reactive or less stable alternatives like trimethylsilyl chloride.

GHS Hazard Statements

H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive